molecular formula C22H45NO6 B104827 N-Hexadecyl-D-gluconamide CAS No. 18375-65-0

N-Hexadecyl-D-gluconamide

Cat. No.: B104827
CAS No.: 18375-65-0
M. Wt: 419.6 g/mol
InChI Key: BAQZGMGRUAWPCJ-MXEMCNAFSA-N
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Description

N-Hexadecyl-D-gluconamide is a chemical compound with the molecular formula C22H45NO6. It is a derivative of gluconic acid, where the hydroxyl groups are replaced by an amide group attached to a hexadecyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hexadecyl-D-gluconamide can be synthesized through the reaction of hexadecylamine with D-gluconolactone. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The process involves the nucleophilic attack of the amine group on the lactone ring, resulting in the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecyl-D-gluconamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The hydroxyl groups in the gluconamide structure can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted gluconamides depending on the reagents used.

Scientific Research Applications

N-Hexadecyl-D-gluconamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in the study of cell membranes and as a component in various biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of N-Hexadecyl-D-gluconamide involves its interaction with lipid bilayers and proteins. The hexadecyl chain allows the compound to integrate into lipid membranes, altering their properties. This can affect membrane fluidity and permeability, influencing various cellular processes. The amide group can also form hydrogen bonds with proteins, potentially affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    N-Octyl-D-gluconamide: Similar structure but with an octyl chain instead of a hexadecyl chain.

    N-Decyl-D-gluconamide: Contains a decyl chain.

    N-Dodecyl-D-gluconamide: Features a dodecyl chain.

Uniqueness

N-Hexadecyl-D-gluconamide is unique due to its longer hexadecyl chain, which enhances its surfactant properties and makes it more effective in applications requiring strong amphiphilic characteristics. This longer chain also allows for better integration into lipid bilayers, making it particularly useful in biological and medical research.

Properties

IUPAC Name

(2R,3S,4R,5R)-N-hexadecyl-2,3,4,5,6-pentahydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-22(29)21(28)20(27)19(26)18(25)17-24/h18-21,24-28H,2-17H2,1H3,(H,23,29)/t18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQZGMGRUAWPCJ-MXEMCNAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101312223
Record name N-Hexadecyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18375-65-0
Record name N-Hexadecyl-D-gluconamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18375-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hexadecyl-D-gluconamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hexadecyl-D-gluconamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101312223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hexadecyl-D-gluconamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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